N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted at position 4 with a 2-((4-methoxyphenyl)amino)-2-oxoethyl group and at position 2 with a benzo[d][1,3]dioxole-5-carboxamide moiety. Its structure integrates aromatic heterocycles (thiazole, benzodioxole), amide linkages, and methoxy-phenyl substituents, which are common in bioactive molecules targeting enzymes or receptors. The benzodioxole ring enhances metabolic stability, while the thiazole and amide groups facilitate hydrogen bonding and π-π interactions, critical for target binding .
Properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-5-3-13(4-6-15)21-18(24)9-14-10-29-20(22-14)23-19(25)12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBOVQWECXKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . They have also shown promising anti-inflammatory activity, potentially through the inhibition of COX-1 .
Mode of Action
Benzothiazole derivatives have been found to interact withDNA and topoisomerase II , resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death. In terms of anti-inflammatory activity, these compounds may exert their effects through the inhibition of COX-1.
Biochemical Pathways
The compound may affect various biochemical pathways. In the context of its anti-tubercular activity, it may interfere with the synthesis of bacterial lipids. As an anti-inflammatory agent, it may inhibit the cyclooxygenase pathway , reducing the production of pro-inflammatory prostaglandins.
Result of Action
The compound’s interaction with its targets can lead to a variety of cellular effects. In the case of its anti-tubercular activity, it may lead to the death of Mycobacterium tuberculosis cells. As an anti-inflammatory agent, it may reduce inflammation by decreasing the production of pro-inflammatory prostaglandins.
Biological Activity
N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H21N3O4S
- Molecular Weight : 443.5 g/mol
- CAS Number : 942000-56-8
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It has been suggested that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . This action is likely mediated through the modulation of signaling pathways associated with cancer cell survival and proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:
- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating apoptosis .
- Case Study : A study on a related thiazole compound demonstrated its efficacy in inhibiting tumor growth in xenograft models of breast cancer, suggesting a potential for clinical application in similar malignancies.
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective properties:
- Phosphodiesterase (PDE) Inhibition : The compound may inhibit PDE4D, an enzyme implicated in neuroinflammation and cognitive decline. By elevating intracellular cAMP levels, it could reduce the expression of inflammatory cytokines such as TNF and IL-17, which are associated with neurodegenerative diseases .
Antimicrobial Properties
The compound has been studied for its potential antimicrobial effects:
- Mechanism : It may exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Research Findings and Data Tables
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Induced apoptosis in breast cancer cells | Supports anticancer potential |
| Study 2 | Inhibits PDE4D activity; reduces neuroinflammation | Suggests neuroprotective applications |
| Study 3 | Exhibited antimicrobial activity against Gram-positive bacteria | Potential for infection treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole-Thiazole Scaffolds
(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 72)
- Key Differences: Replaces the 2-((4-methoxyphenyl)amino)-2-oxoethyl group with a cyclopropane-carboxamide and a 4-(methylthio)benzoyl substituent.
- Synthesis : Synthesized via coupling of benzo[1,3]dioxol-5-ylcyclopropanecarboxylic acid with a thiazol-2-amine precursor (27% yield) .
- Activity: Not explicitly reported, but the methylthio group may enhance lipophilicity compared to the methoxy group in the target compound.
(b) 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Key Differences : Contains a thioxo group and a benzodioxol-5-ylmethyl substituent instead of the ethylamide chain.
Analogues with Modified Thiazole Substituents
(a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Key Differences : Replaces benzodioxole with a furan ring and uses a 3-methoxybenzyl group instead of 4-methoxyphenyl.
- Implications : The furan’s reduced aromaticity may decrease metabolic stability compared to benzodioxole .
(b) 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
Analogues with Alternative Heterocyclic Cores
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Differences : Replaces thiazole with a 1,2,4-triazole core and introduces sulfonyl groups.
- Activity : Triazoles exhibit tautomerism, which can modulate binding to enzymes like cyclooxygenase (COX) or cytochrome P450 .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Key Differences : Uses a thiadiazole core instead of thiazole, with a chlorobenzylidene substituent.
- Activity: Thiadiazoles are known for insecticidal and antifungal properties, suggesting divergent biological applications compared to thiazole derivatives .
Spectroscopic Characterization
- IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (amide I band) and ν(N-H) at ~3150–3300 cm⁻¹, consistent with amide linkages in related compounds .
- NMR : Aromatic protons from benzodioxole (δ 6.8–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) would dominate the spectrum, similar to Compound 72 .
Hypothesized Targets
Key SAR Trends
| Structural Feature | Impact on Activity | Example Compounds |
|---|---|---|
| Benzodioxole substituent | Enhances metabolic stability and aromatic stacking | Target compound, Compound 72 |
| Methoxy vs. methylthio groups | Methoxy improves solubility; methylthio increases lipophilicity | Compound 72 vs. Target |
| Thiazole vs. triazole core | Thiazole offers better π-π stacking; triazole enables tautomerism and metal binding | Target compound vs. [7–9] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
